molecular formula C27H27N3O3S B2464345 N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methoxybenzamide CAS No. 862826-17-3

N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methoxybenzamide

Cat. No.: B2464345
CAS No.: 862826-17-3
M. Wt: 473.59
InChI Key: ZOLMUYHGMRZGNO-UHFFFAOYSA-N
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Description

N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methoxybenzamide (CAS 851412-86-7) is a synthetic benzamide derivative with a molecular formula of C27H27N3O3S and a molecular weight of 473.59 g/mol . This chemical entity features a complex structure that incorporates a 2-methoxybenzamide group and an indole core modified with a sulfanyl linker and a benzylcarbamoyl side chain. Compounds with benzamide and indole scaffolds are of significant interest in medicinal chemistry and chemical biology research. Benzamide derivatives are frequently explored for their potential to interact with various enzymatic pathways and cellular receptors . For instance, some 2-methoxybenzamide derivatives have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor, a key protein implicated in certain cancers . Furthermore, other benzamide-based structures have been investigated as selective agonists for serotonin receptors, indicating the versatility of this chemical class in neuroscientific research . The presence of the indole moiety, a structure common in many biologically active molecules, further enhances the research potential of this compound . This product is provided with a minimum purity of 95% and is intended for Research Use Only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S/c1-33-24-14-8-6-12-22(24)27(32)28-15-16-30-18-25(21-11-5-7-13-23(21)30)34-19-26(31)29-17-20-9-3-2-4-10-20/h2-14,18H,15-17,19H2,1H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLMUYHGMRZGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Research indicates that N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methoxybenzamide exhibits significant anticancer properties.

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For example, a related compound demonstrated an IC50 value of less than 10 µM against A-431 cells, indicating potent anticancer activity.

Activity TypeCell Line/ModelIC50 (µM)Reference
AnticancerA-431<10

Antimicrobial Activity

The compound's potential antimicrobial properties have been explored, particularly its effectiveness against various bacterial strains and Mycobacterium tuberculosis.

Case Study

In a study assessing the antimicrobial efficacy of related compounds, certain derivatives exhibited significant activity against drug-resistant strains of bacteria. These findings suggest potential applications in developing new antimicrobial agents.

Anti-inflammatory Properties

This compound has shown promise as an anti-inflammatory agent.

Neuroprotective Effects

The neuroprotective potential of this compound has also been investigated.

Anticonvulsant Activity

In models of induced seizures, compounds with structural similarities have been tested for their anticonvulsant properties. One study reported significant efficacy in reducing seizure frequency in picrotoxin-induced models.

Mechanism of Action

The mechanism of action of N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s closest analogs differ in substituent patterns on the benzamide ring and the sulfanyl-linked groups. Key comparisons include:

Table 1: Structural Comparison of Selected Analogs
Compound Name Benzamide Substituent Sulfanyl-Linked Group Molecular Weight Key Differences vs. Target Compound Reference
N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methoxybenzamide (Target) 2-methoxy Benzylcarbamoylmethyl 503.61 g/mol† Reference compound
N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide (BB07749) 3,4-dimethoxy Benzylcarbamoylmethyl 503.61 g/mol† Additional methoxy group at C3 and C4 positions
4-methoxy-N-{2-[3-({2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide 4-methoxy 5-Methylisoxazole-3-ylamino 464.53 g/mol Isoxazole amino group replaces benzylcarbamoyl
2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide (31) 4-chlorobenzoyl (indole N1) Trifluoromethylphenyl sulfonyl 557.92 g/mol Sulfonamide group; chloro and CF3 substituents
N-[2-(2-(3-acetylphenyl)-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide (3r) Tosyl (sulfonamide) Acetylphenyl 446.54 g/mol Sulfonamide replaces benzamide; acetylphenyl
DF3 Ligand (RCSB PDB) 3-(trifluoromethyl)benzamide 2,3-dihydro-1,4-benzodioxin-6-ylamino 632.12 g/mol Trifluoromethyl substitution; benzodioxin amino

†Molecular weight calculated based on formula C28H29N3O4S ().

Functional Implications

  • Benzamide Substituents: The 2-methoxy group in the target compound may enhance electron-donating effects compared to 3,4-dimethoxy (BB07749) or 4-methoxy () analogs, influencing π-π stacking or hydrogen bonding with targets .
  • Sulfanyl-Linked Groups :

    • The benzylcarbamoylmethyl group in the target compound provides a flexible, polar moiety, contrasting with the rigid trifluoromethylphenyl sulfonyl (Compound 31) or thiophene-amido (BB07943, ) groups. This flexibility may improve adaptability to enzyme active sites .

Biological Activity

N-[2-(3-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-methoxybenzamide is a complex organic compound with diverse potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Indole Moiety : Known for its significant biological relevance.
  • Benzylcarbamoyl Group : Contributes to the compound's interaction with biological targets.
  • Sulfanyl Group : Enhances reactivity and potential enzyme inhibition.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Binding : It could interact with various receptors, modulating their activity and influencing cellular responses.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionPotential inhibition of key metabolic enzymes,
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial EffectsExhibits activity against certain bacteria
Kinase InhibitionPossible inhibition of specific kinases ,

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that this compound induced apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involved the modulation of apoptotic pathways through receptor interactions .
  • Enzyme Inhibition Studies : Research indicated that the compound effectively inhibited dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. This inhibition was linked to reduced cellular proliferation in resistant cancer cell lines, highlighting its therapeutic potential against drug-resistant tumors .
  • Antimicrobial Properties : The compound exhibited significant antibacterial activity against Gram-positive bacteria, which was assessed using standard disk diffusion methods. The results indicated a promising profile for further development as an antimicrobial agent .

Table 2: Comparison with Related Compounds

Compound NameBiological ActivityUnique Features
N-benzyl-2-methoxybenzamideModerate anticancer activitySimple benzamide structure
N-(4-chloro-benzamide)Kinase inhibitionContains halogen substituents
N-(2-(3-(thio)-1H-indol-1-yl)ethyl)Antimicrobial effectsEnhanced reactivity due to thio group

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